molecular formula C22H24N2O5 B14129629 Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate CAS No. 1190281-67-4

Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B14129629
CAS No.: 1190281-67-4
M. Wt: 396.4 g/mol
InChI Key: DVMRWNQSZGXWPO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate is a complex organic compound with a molecular formula of C18H20N2O4 This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzoate ester, and a methoxybenzyl carbamoyl group

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl 4-(4-((2-methoxybenzyl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1190281-67-4

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 4-[4-[(2-methoxyphenyl)methylcarbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H24N2O5/c1-3-29-22(27)15-8-10-18(11-9-15)24-14-17(12-20(24)25)21(26)23-13-16-6-4-5-7-19(16)28-2/h4-11,17H,3,12-14H2,1-2H3,(H,23,26)

InChI Key

DVMRWNQSZGXWPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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